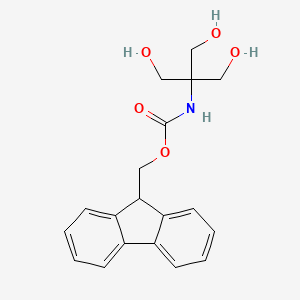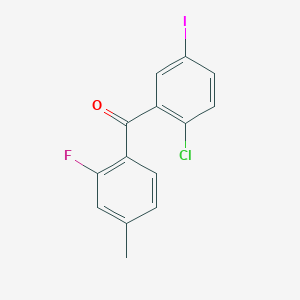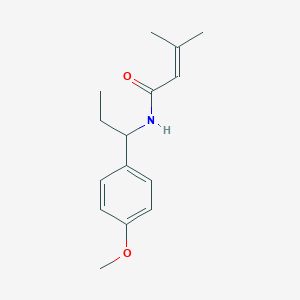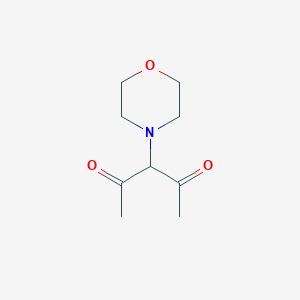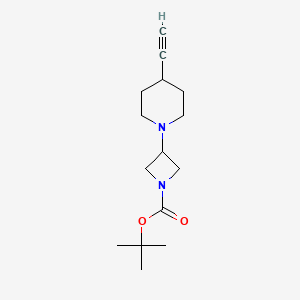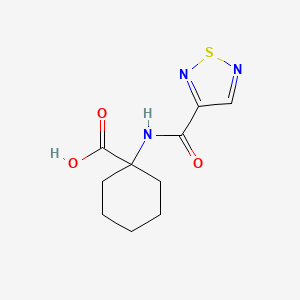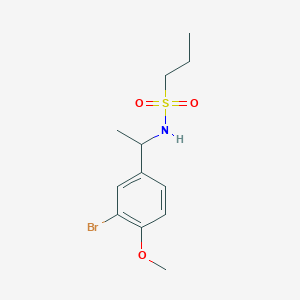
n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide is a chemical compound with the molecular formula C12H18BrNO3S and a molecular weight of 336.25 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide typically involves the reaction of 3-bromo-4-methoxyphenyl ethylamine with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of phenols or ketones.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Mécanisme D'action
The mechanism of action of n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine atom and methoxy group can enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N-ethyl-4-methylbenzene-1-sulfonamide
- 4-methoxyphenyl ethylamine
- Propane-1-sulfonyl chloride
Uniqueness
n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H18BrNO3S |
|---|---|
Poids moléculaire |
336.25 g/mol |
Nom IUPAC |
N-[1-(3-bromo-4-methoxyphenyl)ethyl]propane-1-sulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-7-18(15,16)14-9(2)10-5-6-12(17-3)11(13)8-10/h5-6,8-9,14H,4,7H2,1-3H3 |
Clé InChI |
JIOKKWDJTRHWGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC(C)C1=CC(=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


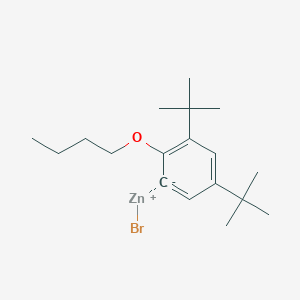
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)

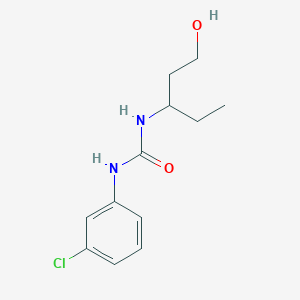
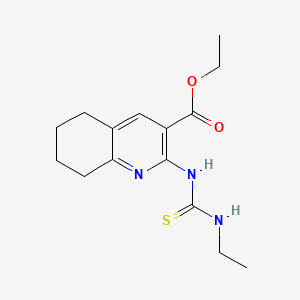
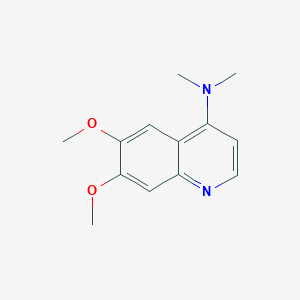
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)

